Ido1/tdo-IN-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ido1/tdo-IN-1 is a dual inhibitor targeting indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO). These enzymes play crucial roles in the kynurenine pathway of tryptophan metabolism, which is involved in immune regulation and tumor immune escape. By inhibiting both IDO1 and TDO, this compound has shown potential in cancer immunotherapy by enhancing anti-tumor immune responses .
准备方法
The synthesis of Ido1/tdo-IN-1 involves several steps, including the preparation of intermediates and the final coupling reaction. One common method includes the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the determination of the compound in plasma and tissues . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
化学反应分析
Ido1/tdo-IN-1 undergoes various chemical reactions, including oxidation and reduction. The compound is known to interact with common reagents such as ammonium acetate buffer and methanol during its synthesis and analysis . Major products formed from these reactions include metabolites that are crucial for its biological activity .
科学研究应用
Ido1/tdo-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, it has been studied for its ability to inhibit the kynurenine pathway, thereby enhancing the immune system’s ability to target and destroy tumor cells .
作用机制
The mechanism of action of Ido1/tdo-IN-1 involves the inhibition of IDO1 and TDO enzymes, leading to the depletion of tryptophan and the accumulation of kynurenine metabolites. This results in the suppression of T-cell activity and the enhancement of anti-tumor immune responses . The compound targets specific molecular pathways involved in immune regulation and tumor progression .
相似化合物的比较
Ido1/tdo-IN-1 is unique in its dual inhibition of both IDO1 and TDO, which sets it apart from other inhibitors that target only one of these enzymes. Similar compounds include epacadostat and GDC-0919, which are IDO1 inhibitors, and LM10, a TDO inhibitor . The dual inhibition approach of this compound offers a broader therapeutic potential by targeting multiple pathways involved in immune regulation and tumor progression .
属性
分子式 |
C21H16O6 |
---|---|
分子量 |
364.3 g/mol |
IUPAC 名称 |
(6,6-dimethyl-7,10,11-trioxonaphtho[1,2-g][1]benzofuran-1-yl)methyl acetate |
InChI |
InChI=1S/C21H16O6/c1-10(22)26-8-11-9-27-20-13-4-6-14-12(5-7-15(23)21(14,2)3)17(13)19(25)18(24)16(11)20/h4-7,9H,8H2,1-3H3 |
InChI 键 |
HBGFMECMJXIZLM-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OCC1=COC2=C1C(=O)C(=O)C3=C2C=CC4=C3C=CC(=O)C4(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。